N-[4-[4-(N-(2,4-dimethylphenyl)anilino)phenyl]phenyl]-2,4-dimethyl-N-phenylaniline
Description
N-[4-[4-(N-(2,4-Dimethylphenyl)anilino)phenyl]phenyl]-2,4-dimethyl-N-phenylaniline is a triarylamine derivative characterized by a central aromatic core substituted with multiple dimethylphenyl and anilino groups. Its extended π-conjugated system and electron-donating dimethyl substituents make it a candidate for organic electronics, particularly in hole-transport layers (HTLs) of organic light-emitting diodes (OLEDs) . The compound’s rigid structure enhances thermal stability, while its electron-rich nature facilitates efficient hole injection and transport.
Properties
IUPAC Name |
N-[4-[4-(N-(2,4-dimethylphenyl)anilino)phenyl]phenyl]-2,4-dimethyl-N-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2/c1-29-15-25-39(31(3)27-29)41(35-11-7-5-8-12-35)37-21-17-33(18-22-37)34-19-23-38(24-20-34)42(36-13-9-6-10-14-36)40-26-16-30(2)28-32(40)4/h5-28H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIBROLQSPDFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=C(C=C(C=C6)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-[4-(N-(2,4-dimethylphenyl)anilino)phenyl]phenyl]-2,4-dimethyl-N-phenylaniline, a complex organic compound, has garnered attention due to its potential biological activities. This article reviews various studies focusing on its pharmacological properties, particularly its anticancer activities, mechanisms of action, and structure-activity relationships.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C28H30N2
- Molecular Weight : 426.55 g/mol
Anticancer Properties
Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance, derivatives related to this compound were tested against various cancer cell lines, including breast (MDA-MB-231), cervical (HeLa), and ovarian (A2780) cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 0.50 | G-Quadruplex stabilization |
| Related Derivative | HeLa | 0.82 | Telomerase inhibition |
| Related Derivative | A2780 | 1.19 | Induction of apoptosis |
These findings indicate that the compound exhibits significant antiproliferative activity with IC50 values ranging from 0.50 to 1.19 µM against various cancer cell lines, suggesting a promising avenue for therapeutic development.
The mechanisms through which this compound exerts its biological effects include:
- G-Quadruplex Stabilization : The compound has been shown to bind to G-quadruplex structures in DNA, which are associated with the regulation of gene expression and telomerase activity.
- Telomerase Inhibition : By inhibiting telomerase activity, the compound may prevent cancer cells from maintaining their telomeres, leading to cellular senescence or apoptosis.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:
-
In Vitro Study on MDA-MB-231 Cells :
- The study observed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
-
In Vivo Study on Tumor Models :
- Animal models treated with the compound showed significant tumor regression compared to control groups.
- Histological analysis revealed reduced proliferation markers in treated tumors.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the phenyl rings and amine groups have been explored:
- Dimethyl Substitution : The presence of dimethyl groups enhances lipophilicity and may improve cellular uptake.
- Aniline Linkages : Variations in aniline substitutions have been correlated with changes in antiproliferative activity.
Comparison with Similar Compounds
Structural and Substituent Comparisons
Table 1: Key Structural Features and Substituent Effects
Key Observations :
- The target compound ’s dimethylphenyl groups enhance hole mobility compared to simpler triarylamines like N-(4-methylphenyl)diphenylamine .
- Nitro-substituted analogs (e.g., 4-Nitro-N,N-diphenylaniline) exhibit electron-withdrawing properties, making them suitable for n-type semiconductors but less effective in HTLs .
- Biphenylyl derivatives (e.g., ) offer extended conjugation, improving charge transport efficiency but at the cost of synthetic complexity .
Key Observations :
- The target compound likely requires transition metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig), which balances yield and scalability .
- Schiff base derivatives (e.g., ) are synthesized via simpler condensation but lack the stability of triarylamines .
Electronic and Thermal Properties
Table 3: Comparative Electronic and Thermal Data
*Theoretical values based on density functional theory (DFT) for analogous structures.
Key Observations :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-[4-[4-(N-(2,4-dimethylphenyl)anilino)phenyl]phenyl]-2,4-dimethyl-N-phenylaniline, and how can reaction yields be optimized?
- Methodological Answer : The compound’s multi-aryl amine structure suggests stepwise coupling reactions, such as Ullmann coupling or Buchwald-Hartwig amination, to link aromatic moieties. Key parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for C–N bond formation .
- Solvent optimization : High-boiling solvents (e.g., toluene or DMF) to facilitate prolonged reaction times at elevated temperatures (110–130°C) .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates and final product .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions and aryl linkage patterns. Overlapping signals in aromatic regions may require 2D NMR (COSY, HSQC) .
- High-Resolution Mass Spectrometry (HRMS) : ESI or MALDI-TOF to confirm molecular mass and fragmentation patterns .
- Single-Crystal X-ray Diffraction : For unambiguous confirmation of stereoelectronic effects in the solid state .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization, particularly in distinguishing regioisomers?
- Methodological Answer :
- Tautomerism Analysis : Use variable-temperature NMR to identify dynamic processes (e.g., keto-enol tautomerism) that may obscure signals .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .
- Isotopic Labeling : Introduce -labels to track nitrogen environments in complex coupling scenarios .
Q. What strategies mitigate steric hindrance during the synthesis of multi-aryl amine derivatives like this compound?
- Methodological Answer :
- Stepwise Functionalization : Introduce bulky substituents (e.g., 2,4-dimethylphenyl groups) in later stages to avoid steric clashes during coupling .
- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity under controlled heating .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to temporarily shield reactive amines during intermediate steps .
Q. How can environmental stability and degradation pathways of this compound be evaluated for ecological risk assessment?
- Methodological Answer :
- Photolysis Studies : Expose the compound to UV light (254 nm) in aqueous/organic matrices and monitor degradation via LC-MS .
- Hydrolysis Profiling : Test stability at varying pH (1–13) and temperatures (25–60°C) to identify labile bonds .
- Biotic Degradation : Use soil microcosms or microbial cultures (e.g., Pseudomonas spp.) to assess biodegradation rates .
Experimental Design & Data Analysis
Q. What experimental design principles should guide the optimization of this compound’s electronic properties for organic semiconductor applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO levels to predict charge transport behavior .
- Thin-Film Characterization : Use AFM and XRD to correlate molecular packing with hole/electron mobility .
- Design of Experiments (DoE) : Apply factorial design to variables like annealing temperature and solvent polarity to maximize device efficiency .
Q. How can researchers address discrepancies in thermal stability data between thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC)?
- Methodological Answer :
- Controlled Atmosphere Testing : Perform TGA/DSC under inert (N₂) vs. oxidative (O₂) conditions to isolate decomposition mechanisms .
- Kinetic Analysis : Use the Kissinger method to derive activation energies and compare with theoretical models .
Application-Oriented Questions
Q. What methodologies validate the potential use of this compound as a fluorescent probe in biological systems?
- Methodological Answer :
- Quantum Yield Measurement : Compare fluorescence intensity with standard dyes (e.g., fluorescein) in ethanol/PBS .
- Cell Imaging : Confocal microscopy with HEK-293 cells to assess membrane permeability and localization .
- Photostability Testing : Continuous irradiation (488 nm) to evaluate bleaching resistance over time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
